molecular formula C6H6O2 B040743 5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 120930-39-4

5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one

Cat. No. B040743
CAS RN: 120930-39-4
M. Wt: 110.11 g/mol
InChI Key: WRABBHOIGFTUBW-UHFFFAOYSA-N
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Description

5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one, also known as Methylcyclopropyl Ketone Oxide or MCKO, is a cyclic ketone oxide that has been the subject of much research in recent years due to its unique properties and potential applications. This compound is of interest to scientists in a variety of fields, including organic chemistry, biochemistry, and pharmacology, due to its ability to act as a reactive intermediate in a number of chemical reactions and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of MCKO is complex and not fully understood. It is believed that MCKO acts as a reactive intermediate in a number of chemical reactions, including epoxidation, dihydroxylation, and aziridination. Additionally, MCKO has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
MCKO has been shown to have a number of biochemical and physiological effects. Studies have shown that MCKO has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, MCKO has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using MCKO in lab experiments is its ability to act as a reactive intermediate in a number of chemical reactions. Additionally, MCKO has been shown to be a relatively stable compound, making it easy to handle and store. However, one limitation of using MCKO in lab experiments is its potential toxicity. Studies have shown that MCKO can be toxic to cells at high concentrations, which could limit its use in certain applications.

Future Directions

There are a number of future directions for research on MCKO. One area of research could focus on the development of new drugs based on the anti-inflammatory and anti-cancer properties of MCKO. Additionally, research could focus on the use of MCKO as a reactive intermediate in new chemical reactions. Finally, research could focus on the development of new methods for synthesizing MCKO that are more efficient and cost-effective.

Synthesis Methods

The synthesis of MCKO is a complex process that involves several steps. The most common method for synthesizing MCKO is through the oxidation of 5-methylcyclopropene-1,2-dione with hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. This process yields MCKO as a colorless liquid with a boiling point of 87-88°C.

Scientific Research Applications

MCKO has been the subject of much scientific research due to its potential applications in a variety of fields. One area of research has focused on the use of MCKO as a reactive intermediate in organic synthesis. MCKO has been shown to be an effective reagent in a number of reactions, including epoxidation, dihydroxylation, and aziridination.
Another area of research has focused on the potential therapeutic applications of MCKO. Studies have shown that MCKO has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, MCKO has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

120930-39-4

Product Name

5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

5-methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C6H6O2/c1-6-3-2-4(7)5(6)8-6/h2-3,5H,1H3

InChI Key

WRABBHOIGFTUBW-UHFFFAOYSA-N

SMILES

CC12C=CC(=O)C1O2

Canonical SMILES

CC12C=CC(=O)C1O2

synonyms

6-Oxabicyclo[3.1.0]hex-3-en-2-one, 5-methyl-

Origin of Product

United States

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